molecular formula C17H22N4O2S B2895722 N-((1r,4r)-4-((4,6-dimethylpyrimidin-2-yl)oxy)cyclohexyl)-4-methylthiazole-5-carboxamide CAS No. 2034402-37-2

N-((1r,4r)-4-((4,6-dimethylpyrimidin-2-yl)oxy)cyclohexyl)-4-methylthiazole-5-carboxamide

Cat. No.: B2895722
CAS No.: 2034402-37-2
M. Wt: 346.45
InChI Key: NDNKNCMKDDNRSW-HDJSIYSDSA-N
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Description

N-((1r,4r)-4-((4,6-dimethylpyrimidin-2-yl)oxy)cyclohexyl)-4-methylthiazole-5-carboxamide is a synthetic organic compound provided for research purposes. It has a molecular formula of C17H22N4O2S and a molecular weight of 346.45 g/mol . The compound features a stereospecific (1r,4r)-trans-cyclohexyl core, which serves as a central scaffold linking a 4,6-dimethylpyrimidin-2-yl ether moiety to a 4-methylthiazole-5-carboxamide group . This specific molecular architecture, combining electron-rich heterocycles with a conformationally restricted cyclohexyl linker, is of significant interest in medicinal chemistry for the design and exploration of novel small-molecule probes. Compounds with similar structural motifs, featuring pyrimidine and thiazole rings, are frequently investigated for their potential to modulate various biological targets and pathways . Researchers can utilize this chemical as a key intermediate or building block in synthetic campaigns, or as a core structure for developing potential inhibitors of enzymatic activity . Its well-defined structure makes it a valuable candidate for structure-activity relationship (SAR) studies in early-stage drug discovery research. This product is strictly for research use in a controlled laboratory environment. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

N-[4-(4,6-dimethylpyrimidin-2-yl)oxycyclohexyl]-4-methyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O2S/c1-10-8-11(2)20-17(19-10)23-14-6-4-13(5-7-14)21-16(22)15-12(3)18-9-24-15/h8-9,13-14H,4-7H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDNKNCMKDDNRSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)OC2CCC(CC2)NC(=O)C3=C(N=CS3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1r,4r)-4-((4,6-dimethylpyrimidin-2-yl)oxy)cyclohexyl)-4-methylthiazole-5-carboxamide typically involves multiple steps, including the formation of intermediate compounds The process may start with the preparation of the 4,6-dimethylpyrimidine-2-yl ether, followed by its reaction with a cyclohexyl derivative

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Quality control measures, such as chromatography and spectroscopy, are essential to ensure the consistency and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

N-((1r,4r)-4-((4,6-dimethylpyrimidin-2-yl)oxy)cyclohexyl)-4-methylthiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its chemical properties.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while reduction can produce more reduced forms of the compound. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

N-((1r,4r)-4-((4,6-dimethylpyrimidin-2-yl)oxy)cyclohexyl)-4-methylthiazole-5-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may serve as a probe for investigating biological pathways and interactions.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-((1r,4r)-4-((4,6-dimethylpyrimidin-2-yl)oxy)cyclohexyl)-4-methylthiazole-5-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to desired biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrimidine and Thiazole Motifs

a. 4-Methyl-2-(4-pyridinyl)thiazole-5-carboxamide Derivatives ()
These compounds share the thiazole-5-carboxamide core but replace the pyrimidinyloxy-cyclohexyl group with a 4-pyridinyl substituent. Key differences include:

  • Substituent Effects : The pyridinyl group (in ) vs. the pyrimidinyloxy group (target compound) may alter electronic properties and binding affinities. Pyrimidine’s electron-deficient nature could enhance interactions with hydrophobic enzyme pockets.
  • Synthetic Routes : Both use coupling reagents (e.g., EDCI/HOBt) for amidation, but the target compound requires stereospecific cyclohexylamine synthesis (similar to ’s reductive amination) .

b. Pyrazole Carboxamide Derivatives () Compounds like 5-chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamide (3a–3p) feature a pyrazole-carboxamide scaffold. Comparisons include:

  • Heterocyclic Core : Thiazole (target) vs. pyrazole (). Thiazoles generally exhibit higher metabolic stability due to sulfur’s electronegativity.
  • Physical Properties : Melting points (mp) of pyrazole derivatives (e.g., 133–183°C) are comparable to thiazole-based compounds, suggesting similar crystallinity .

c. Pyrimidine-Thiazole Hybrids ()
Compound 11 in combines a pyrimidine ring with a thiazole amine. Unlike the target compound, it lacks the cyclohexyl linker but includes a p-fluorobenzoyl group. This structural variation may influence solubility and target selectivity.

Stereochemical and Backbone Analogues

a. Cyclohexyl Piperazine Derivatives () tert-Butyl 4-((1R,4R)-4-(dibenzylamino)cyclohexyl)piperazine-1-carboxylate (284) shares the trans-cyclohexyl configuration with the target compound. Key insights:

  • Stereochemical Impact : The (1r,4r) configuration in both compounds likely reduces steric hindrance, improving binding to chiral targets.
  • Synthesis : Reductive amination () vs. coupling reactions (target compound) highlights divergent strategies for cyclohexyl functionalization .

Comparative Data Table

Compound Core Structure Key Substituents Melting Point (°C) Yield (%) Notable Features
Target Compound Thiazole-5-carboxamide 4,6-Dimethylpyrimidin-2-yloxy, trans-cyclohexyl Not reported Not reported Stereospecific backbone, dual heterocycles
4-Methyl-2-(4-pyridinyl)thiazole-5-carboxamide () Thiazole-5-carboxamide 4-Pyridinyl Not reported 60–80 Pyridine for H-bonding
3a () Pyrazole-4-carboxamide Phenyl, chloro 133–135 68 High crystallinity
3d () Pyrazole-4-carboxamide 4-Fluorophenyl 181–183 71 Fluorine-enhanced bioavailability
Compound 11 () Pyrimidine-thiazole p-Fluorobenzoyl Not reported Not reported Pharmacologically screened

Key Research Findings

  • Synthetic Efficiency : The target compound’s synthesis likely faces challenges in stereochemical control (cf. ’s multi-step reductive amination), whereas pyrazole derivatives () achieve higher yields (up to 71%) via straightforward coupling .
  • Substituent Effects : Chloro and fluoro groups (d) increase mp and bioactivity, suggesting that the target’s 4,6-dimethylpyrimidinyloxy group may balance lipophilicity and solubility .
  • Pharmacological Potential: While the target compound lacks reported bioactivity, structurally related thiazole-carboxamides () and pyrimidine hybrids () show promise in kinase assays and receptor binding, implying similar pathways for the target .

Biological Activity

N-((1R,4R)-4-((4,6-dimethylpyrimidin-2-yl)oxy)cyclohexyl)-4-methylthiazole-5-carboxamide is a complex synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its interactions with various biological targets, therapeutic applications, and relevant research findings.

Molecular Characteristics

The molecular formula of this compound is C19H24N4O2C_{19}H_{24}N_{4}O_{2}, with a molecular weight of 340.4 g/mol. The compound features a thiazole ring, a cyclohexyl group, and a dimethylpyrimidinyl moiety, which contribute to its unique chemical properties and potential biological interactions.

PropertyValue
Molecular FormulaC₁₉H₂₄N₄O₂
Molecular Weight340.4 g/mol
Structural FeaturesThiazole, Cyclohexyl, Dimethylpyrimidine

Research suggests that this compound may interact with multiple biological targets, including enzymes and receptors involved in inflammatory and cancer pathways. Its structure indicates potential for binding to active sites of these targets, which may lead to inhibition or modulation of their activity.

Anticancer Properties

Several studies have highlighted the anticancer potential of compounds related to thiazoles. For instance, derivatives that incorporate similar structural features have shown efficacy in inhibiting tubulin polymerization and inducing apoptosis in cancer cells. The compound's ability to arrest cell cycles at the G2/M phase has been documented, suggesting its potential as an antitumor agent .

Anti-inflammatory Effects

The compound's interactions with inflammatory pathways suggest it may exhibit anti-inflammatory properties. Compounds with similar thiazole structures have demonstrated significant inhibition of pro-inflammatory cytokines in vitro . This activity supports its potential application in treating inflammatory diseases.

Case Studies and Experimental Findings

  • In Vitro Studies :
    • A study evaluating thiazole derivatives indicated that compounds with structural similarities to this compound showed IC50 values ranging from 0.0033 to 0.046 μg/mL against bacterial DNA gyrase . This suggests strong inhibitory activity relevant for developing antibacterial agents.
  • In Vivo Efficacy :
    • In vivo models demonstrated that thiazole-containing compounds effectively reduced tumor growth in xenograft models for prostate cancer and melanoma. Treatment resulted in significant reductions in tumor sizes without notable toxicity .
  • Safety Profile :
    • Toxicological assessments indicated that compounds structurally related to this compound did not exhibit cytotoxic effects on human liver cell lines (HepG2), supporting their safety for further development .

Q & A

Q. Critical Factors :

  • Stereochemical Control : The (1r,4r) cyclohexyl configuration requires chiral resolution or asymmetric synthesis. Evidence suggests using chiral HPLC or diastereomeric salt formation .
  • Solvent and Base : Polar aprotic solvents (DMF, DMSO) enhance reaction rates, while excess base (e.g., K₂CO₃) drives etherification .

Table 1 : Key Reaction Conditions from Analogous Syntheses

StepReagents/ConditionsPurposeReference
Ether FormationK₂CO₃, DMF, RT, 12hPyrimidinyl-cyclohexyl linkage
Amide CouplingEDCI, HOBt, DCM, RTThiazole-carboxamide bond
PurificationChiral HPLC (Chiralpak AD-H)Stereoisomer separation

Which analytical methods are recommended for confirming stereochemistry and purity?

Q. Basic Research Focus

  • Stereochemical Confirmation :
    • 2D NMR (NOESY/ROESY) : Detects spatial proximity of cyclohexyl protons to confirm trans configuration .
    • X-ray Crystallography : Resolves absolute configuration (e.g., CCDC deposition for analogous compounds) .
  • Purity Assessment :
    • HPLC-MS : Quantifies impurities (>98% purity threshold for pharmacological studies) .
    • Chiral HPLC : Validates enantiomeric excess (>99% for in vivo studies) .

Advanced Tip : Couple LC-MS with ion mobility spectrometry to separate diastereomers with similar retention times .

What in vitro/in vivo models evaluate biological activity, and how are SAR studies designed?

Q. Advanced Research Focus

  • In Vitro Models :
    • Kinase Inhibition Assays : Screen against kinase panels (e.g., EGFR, VEGFR) due to pyrimidine’s ATP-binding affinity .
    • Cellular Uptake Studies : Use fluorescently tagged analogs to track intracellular localization .
  • In Vivo Models :
    • Xenograft Tumors : Evaluate antitumor efficacy (e.g., nude mice with HT-29 colon cancer) .

Q. SAR Design :

  • Pyrimidine Modifications : Compare 4,6-dimethyl vs. 5-fluoro substitutions to assess steric/electronic effects on target binding .
  • Thiazole Replacement : Test thiadiazole or oxazole analogs to probe heterocycle tolerance .

How can computational modeling predict mechanism of action and resolve data discrepancies?

Q. Advanced Research Focus

  • Molecular Docking : Use AutoDock Vina or Schrödinger to predict binding poses in kinase domains (e.g., EGFR PDB: 1M17) .
  • MD Simulations : Run 100-ns trajectories to assess complex stability (e.g., RMSD <2 Å indicates robust binding) .

Q. Resolving Data Conflicts :

  • Orthogonal Assays : Validate kinase inhibition via SPR (surface plasmon resonance) alongside enzymatic assays .
  • Metabolite Screening : Use LC-HRMS to rule out off-target effects from degradation products .

What strategies address low solubility or bioavailability in preclinical studies?

Q. Advanced Research Focus

  • Formulation Optimization :
    • Nanoparticulate Systems : PEGylated liposomes improve aqueous solubility (e.g., 20% encapsulation efficiency) .
    • Co-crystallization : Co-formulate with succinic acid to enhance dissolution rate .
  • Prodrug Design : Introduce phosphate esters at the carboxamide group for pH-dependent release .

How do researchers validate target engagement in complex biological systems?

Q. Advanced Research Focus

  • Chemical Proteomics : Use photoaffinity probes (e.g., diazirine-tagged analogs) to pull down target proteins from cell lysates .
  • Thermal Shift Assays (TSA) : Monitor protein melting shifts (+∆Tm ≥2°C indicates binding) .

Table 2 : Key Validation Techniques

TechniqueApplicationReference
SPRReal-time binding kinetics
CETSATarget engagement in live cells
SILAC-MSQuantitative proteomic profiling

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.